molecular formula C14H21F3N2O5 B6979491 2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]acetic acid;2,2,2-trifluoroacetic acid

2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B6979491
M. Wt: 354.32 g/mol
InChI Key: XSNPTPUSOCHNLC-UHFFFAOYSA-N
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Description

2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]acetic acid;2,2,2-trifluoroacetic acid is a complex organic compound that features a cyclobutyl group, a pyrrolidine ring, and a trifluoroacetic acid moiety

Properties

IUPAC Name

2-[cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3.C2HF3O2/c15-11(7-9-3-2-6-13-9)14(8-12(16)17)10-4-1-5-10;3-2(4,5)1(6)7/h9-10,13H,1-8H2,(H,16,17);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNPTPUSOCHNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(CC(=O)O)C(=O)CC2CCCN2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]acetic acid;2,2,2-trifluoroacetic acid typically involves multiple steps, including the formation of the cyclobutyl and pyrrolidine rings, followed by their coupling with acetic acid and trifluoroacetic acid. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]acetic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]acetic acid;2,2,2-trifluoroacetic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving cyclobutyl and pyrrolidine-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]acetic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl and pyrrolidine rings may play a crucial role in binding to these targets, while the trifluoroacetic acid moiety could enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]acetic acid: Lacks the trifluoroacetic acid moiety.

    2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]propionic acid: Contains a propionic acid group instead of acetic acid.

    2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]butanoic acid: Contains a butanoic acid group instead of acetic acid.

Uniqueness

The presence of the trifluoroacetic acid moiety in 2-[Cyclobutyl-(2-pyrrolidin-2-ylacetyl)amino]acetic acid;2,2,2-trifluoroacetic acid makes it unique compared to similar compounds. This moiety can significantly influence the compound’s chemical properties, such as its acidity, solubility, and reactivity, making it particularly useful in specific applications.

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